3-(benzyloxy)-6H-benzo[c]chromen-6-one
CAS No.:
Cat. No.: VC10473174
Molecular Formula: C20H14O3
Molecular Weight: 302.3 g/mol
* For research use only. Not for human or veterinary use.
![3-(benzyloxy)-6H-benzo[c]chromen-6-one -](/images/structure/VC10473174.png)
Specification
Molecular Formula | C20H14O3 |
---|---|
Molecular Weight | 302.3 g/mol |
IUPAC Name | 3-phenylmethoxybenzo[c]chromen-6-one |
Standard InChI | InChI=1S/C20H14O3/c21-20-18-9-5-4-8-16(18)17-11-10-15(12-19(17)23-20)22-13-14-6-2-1-3-7-14/h1-12H,13H2 |
Standard InChI Key | VABIAROAZJNLBQ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3 |
Introduction
Structural Characteristics and Molecular Properties
Core Scaffold and Substituent Configuration
The 6H-benzo[c]chromen-6-one core consists of a fused benzopyran-6-one system, featuring a lactone ring (C-ring) fused to two aromatic rings (A and B). The benzyloxy group (-OCHCH) at the 3-position introduces steric bulk and lipophilicity, enhancing blood-brain barrier permeability . X-ray crystallography of analogous compounds reveals a planar tricyclic system with dihedral angles <10° between rings, favoring π-π stacking interactions in biological targets .
Synthetic Methodologies
Copper-Catalyzed Coupling and Alkylation
A robust synthesis involves sequential coupling and alkylation (Scheme 1) :
-
Biaryl Formation: 2-Bromobenzoic acid reacts with resorcinol in the presence of CuSO/NaOH (120°C, 24 h), yielding a biphenyl intermediate.
-
Etherification: The intermediate undergoes alkylation with benzyl bromide under basic conditions (KCO, DMF, 80–120°C), affording 3-(benzyloxy)-6H-benzo[c]chromen-6-one in 65–75% yield .
Table 1: Optimization of Alkylation Conditions
Halide | Base | Solvent | Temp (°C) | Yield (%) |
---|---|---|---|---|
Benzyl bromide | KCO | DMF | 100 | 72 |
Benzyl chloride | KPO | DMSO | 120 | 58 |
Alternative Routes: Suzuki Coupling and Cyclization
The Suzuki-Miyaura cross-coupling enables modular assembly of substituted derivatives. For example, coupling 3-bromo-6H-benzo[c]chromen-6-one with benzylboronic acid in the presence of Pd(PPh) achieves 85% yield . Radical-mediated cyclization of 2-benzyloxyphenyl benzoates using AIBN/benzoyl peroxide offers another pathway, albeit with lower efficiency (40–50% yield) .
Pharmacological Profiling and Mechanisms
PDE2 Inhibition and Neuroprotection
3-(Benzyloxy)-6H-benzo[c]chromen-6-one exhibits potent PDE2 inhibition (IC: 3.67 ± 0.47 μM), comparable to the reference inhibitor BAY 60-7550 . PDE2 modulates cyclic nucleotide signaling (cGMP/cAMP), critical for synaptic plasticity and memory.
Table 2: Neuroprotective Effects in HT-22 Cells
Compound | Concentration (μM) | Cell Viability (% Control) |
---|---|---|
Control | - | 100 ± 5.2 |
Corticosterone | 100 | 52 ± 4.8 |
3-(Benzyloxy) | 12.5 | 85 ± 3.6* |
BAY 60-7550 | 1.0 | 88 ± 4.1* |
* vs. corticosterone . |
Structure-Activity Relationships (SAR)
-
Substituent Size: Alkoxy chains ≤5 carbons optimize PDE2 binding (e.g., propoxy: IC 4.12 μM) .
-
Electron-Donating Groups: Methoxy and benzyloxy enhance activity vs. electron-withdrawing groups (NO: IC >10 μM) .
Applications and Future Directions
Limitations and Optimization Challenges
-
Metabolic Stability: Benzyl ethers are prone to oxidative cleavage, necessitating prodrug strategies.
-
Selectivity: Off-target effects on PDE3/5 remain uncharacterized.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume